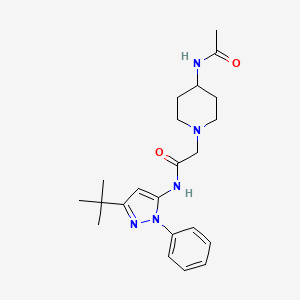![molecular formula C15H20N4O4 B7542436 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542436.png)
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide, also known as BAMORO, is a synthetic compound that belongs to the class of morpholine carboxamides. BAMORO has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
Scientific Research Applications
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of enzymes involved in various metabolic pathways. 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase, urease, and acetylcholinesterase.
Biochemical and Physiological Effects:
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit cytotoxic activity against various cancer cell lines. Additionally, 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using commercially available starting materials. It also exhibits a wide range of biological activities, making it a versatile compound for use in various scientific research fields. However, 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide also has some limitations. It is a relatively new compound, and its biological activities are not fully understood. Additionally, its potential toxicity and side effects have not been fully evaluated.
Future Directions
There are several future directions for research on 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide. One area of research could focus on elucidating the mechanism of action of 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide and identifying its molecular targets. Another area of research could focus on evaluating the potential toxicity and side effects of 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide. Additionally, further studies could be conducted to evaluate the potential of 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide as a drug delivery system or as a lead compound for the development of new drugs. Finally, further studies could be conducted to evaluate the potential of 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide can be synthesized through a multistep synthesis process starting from commercially available starting materials. The synthesis process involves the reaction of morpholine with benzyl isocyanate to give 4-benzylcarbamoylmorpholine. This intermediate is then reacted with ethyl chloroformate to give 4-benzylcarbamoylmorpholine-2-carboxylate. Finally, the carboxylate group is converted to an amide group by reacting with ammonia to give 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide.
properties
IUPAC Name |
4-[2-(benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c16-14(21)12-9-19(6-7-23-12)10-13(20)18-15(22)17-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,16,21)(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPOLIHMFUCOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC(=O)NC(=O)NCC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B7542356.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)
![2-(4-acetamidopiperidin-1-yl)-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide](/img/structure/B7542385.png)
![1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(2,4,5-trimethylfuran-3-yl)methanone](/img/structure/B7542391.png)

![N-[1-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-yl]acetamide](/img/structure/B7542402.png)
![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
![5-methyl-N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542426.png)
![2,5-difluoro-N-[1-(2-methylpropyl)imidazol-2-yl]benzamide](/img/structure/B7542427.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide](/img/structure/B7542441.png)
![2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542445.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)